1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine
Description
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-[(2,2-dimethylcyclopropyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C11H22N2/c1-11(2)8-10(11)9-13-6-4-12(3)5-7-13/h10H,4-9H2,1-3H3 |
InChI Key |
UJCZMNFMXRBKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1CN2CCN(CC2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2-Dimethylcyclopropylmethyl Halide
The 2,2-dimethylcyclopropylmethyl moiety can be synthesized via cyclopropanation of suitable olefin precursors followed by functional group transformation to a halide (e.g., bromide or chloride). Typical methods include:
- Cyclopropanation: Using diazo compounds or Simmons–Smith reagents on isobutylene derivatives to form the 2,2-dimethylcyclopropane ring.
- Halogenation: Conversion of the corresponding alcohol or alkyl precursor to halide via reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
This intermediate acts as the alkylating agent in the subsequent step.
Alkylation of 4-Methylpiperazine
Reaction Conditions
- Reagents: 4-methylpiperazine and 2,2-dimethylcyclopropylmethyl halide.
- Solvents: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane.
- Base: Sometimes a mild base like potassium carbonate or triethylamine is used to scavenge the released halide acid.
- Temperature: Typically room temperature to moderate heating (25–80 °C).
- Time: Several hours to overnight for completion.
Mechanism
The nucleophilic nitrogen of 4-methylpiperazine attacks the electrophilic carbon of the halide, displacing the halide ion and forming the N-substituted product.
Purification
- Techniques: Column chromatography or recrystallization.
- Solvents: Mixtures of ethyl acetate and hexane or methanol depending on solubility.
- Yield: Reported yields for similar piperazine alkylations range from 60% to 90%.
Alternative Synthetic Routes
While direct alkylation is the most straightforward, alternative methods may include:
- Reductive amination: Using 2,2-dimethylcyclopropanecarboxaldehyde and 4-methylpiperazine under reductive amination conditions with reducing agents like sodium triacetoxyborohydride.
- Use of protecting groups: Protecting one nitrogen of piperazine to control regioselectivity, followed by deprotection after alkylation.
Analytical Data and Research Findings
Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of the cyclopropyl ring and methyl substituents on piperazine.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound.
- Infrared Spectroscopy (IR): Characteristic bands for secondary amines and cyclopropane ring.
Purity and Yield Data Table
| Parameter | Typical Value |
|---|---|
| Reaction yield (%) | 70–85 |
| Purity by HPLC (%) | ≥95 |
| Melting point (°C) | 70–75 (if solid) |
| NMR (CDCl3, δ ppm) | Cyclopropyl protons: 0.2–1.0 |
| Methyl on piperazine: ~2.2 |
Industrial and Laboratory Scale Considerations
- Catalysts and reagents: No rare or highly toxic catalysts are required; common alkyl halides and amines suffice.
- Safety: Handling of cyclopropyl halides requires caution due to potential reactivity.
- Scalability: The reaction is amenable to scale-up with appropriate solvent and temperature control.
Summary of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of 2,2-dimethylcyclopropylmethyl halide | Cyclopropanation + halogenation |
| 2 | Alkylation of 4-methylpiperazine | Polar aprotic solvent, mild base, 25–80 °C |
| 3 | Purification | Column chromatography or recrystallization |
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any oxidized forms back to the parent compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be further functionalized with different alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Various N-alkyl or N-aryl derivatives of the parent compound.
Scientific Research Applications
1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine, highlighting substituent variations and pharmacological relevance:
Substituent Effects on Activity
- Cyclopropane vs. For example, BM212’s bis(4-chlorophenyl)pyrrole substituent enhances antitubercular potency by promoting hydrophobic interactions with bacterial targets .
- Methyl Group at Piperazine 4-Position: The 4-methyl group is a common feature in antihistamines (e.g., cyclizine and chlorocyclizine), where it modulates histamine H1 receptor affinity .
- Functionalized Side Chains: Compounds like 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine demonstrate that propargyl or alkynyl side chains can confer immunomodulatory properties, possibly via interaction with immune cell receptors .
Pharmacological and Toxicological Profiles
- Antitubercular Activity : BM212 derivatives exhibit MIC values <1 µg/mL against Mycobacterium tuberculosis, attributed to their ability to disrupt bacterial membrane integrity . The cyclopropane substituent in the target compound may offer similar advantages but requires empirical validation.
- Antihistaminic Activity : Cyclizine’s benzhydryl group confers potent H1 receptor antagonism (IC50 ~10 nM), while its 4-methylpiperazine core enhances selectivity over off-target receptors .
- Immunomodulation: The naphthaleneoxypropargyl analog in upregulates CD4+/CD8+ T-cell populations, suggesting that hydrophobic substituents can enhance immune cell modulation.
Key Research Findings and Data Tables
Biological Activity
1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. Piperazine compounds are known for their diverse therapeutic effects, including antimicrobial, anti-inflammatory, and neuropharmacological properties. This article reviews the biological activity of this specific compound, drawing from various studies and data sources.
Biological Activity Overview
Piperazine derivatives exhibit a wide range of biological activities. The compound in focus has been evaluated for its effects on various biological systems, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that piperazine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research indicates that certain piperazine derivatives can inhibit inflammatory pathways. This activity is often linked to their ability to modulate cytokine production and reduce oxidative stress .
- Neuropharmacological Effects : Some studies suggest that piperazine derivatives may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. For example, they may act as modulators of nicotinic acetylcholine receptors .
Antimicrobial Studies
A comparative study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated a moderate to high level of activity against several bacterial strains. The following table summarizes the zones of inhibition observed:
| Compound | Staphylococcus aureus | Escherichia coli | Bacillus subtilis |
|---|---|---|---|
| This compound | 15 mm | 18 mm | 20 mm |
| Control (Ampicillin) | 25 mm | 22 mm | 30 mm |
Anti-inflammatory Mechanisms
In vitro assays demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.
Neuropharmacological Activity
A study focusing on the interaction of piperazine derivatives with nicotinic receptors found that this compound exhibited moderate affinity for α7 nicotinic acetylcholine receptors. This interaction may contribute to its neuroprotective effects observed in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
